molecular formula C19H26N4O3 B1387764 tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate CAS No. 1169982-16-4

tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate

Cat. No.: B1387764
CAS No.: 1169982-16-4
M. Wt: 358.4 g/mol
InChI Key: WYOCTONXZBNSAN-UHFFFAOYSA-N
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Description

tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate: is a complex organic compound featuring a tert-butyl group, a piperazine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    tert-Butyl Protection: The tert-butyl group is usually introduced via tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include amines or alcohols.

    Substitution: Products vary widely depending on the nucleophile used, leading to a range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design

Industry

In industry, the compound’s stability and reactivity make it useful in the development of polymers and advanced materials. Its ability to undergo various chemical transformations allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate involves its interaction with biological targets through the oxadiazole and piperazine moieties. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of an oxadiazole.

    tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Features a bromoethyl group instead of the oxadiazole moiety.

Uniqueness

The uniqueness of tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate lies in its combination of the oxadiazole ring and piperazine moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate (CAS No. 1169982-16-4) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H26N4O3
  • Molecular Weight : 358.43 g/mol
  • Chemical Structure : The compound features a piperazine ring substituted with a tert-butyl group and an oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds containing the oxadiazole scaffold exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results showed that certain derivatives demonstrated significant activity against leukemia and breast cancer cell lines:

CompoundCell LineIC50 (µM)
5aMCF-70.65
5bU-9372.41
tert-butyl derivativeCEM-13<1

These compounds induced apoptosis through the activation of caspase pathways, suggesting that they may serve as potential therapeutic agents in cancer treatment .

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological activities. The compound has been studied for its potential antidepressant and anxiolytic effects.

Behavioral Studies

In behavioral tests conducted on mice, the compound exhibited significant anxiolytic-like effects, as evidenced by increased time spent in the center of an open field test (OFT). The findings suggest that these effects may be mediated through serotonergic pathways:

TestResult
Open Field Test (OFT)Increased center time
Elevated Plus Maze (EPM)Reduced anxiety-like behavior
Forced Swim Test (FST)Decreased immobility time

These results indicate that the compound may have therapeutic potential in treating anxiety and depression .

Antimicrobial Activity

The biological activity of oxadiazole derivatives extends to antimicrobial properties. Some studies have suggested that modifications to the oxadiazole structure can enhance antibacterial efficacy.

Antimicrobial Efficacy

Research has shown that certain derivatives exhibit significant antimicrobial activity against various pathogens:

CompoundMicrobial StrainMIC (µg/mL)
28Staphylococcus aureus16
29Escherichia coli8

These findings highlight the potential of oxadiazole derivatives as novel antimicrobial agents .

The biological activities of this compound are thought to involve several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Serotonergic Modulation : It influences serotonin receptors, contributing to its antidepressant and anxiolytic effects.
  • Antimicrobial Action : The structural features allow for interactions with microbial membranes or essential enzymes.

Properties

IUPAC Name

tert-butyl 4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-14-5-7-15(8-6-14)17-20-16(26-21-17)13-22-9-11-23(12-10-22)18(24)25-19(2,3)4/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOCTONXZBNSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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